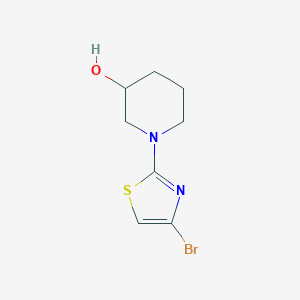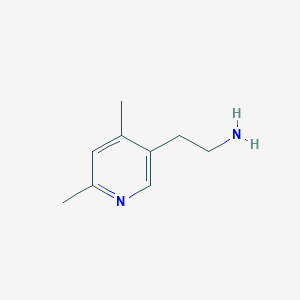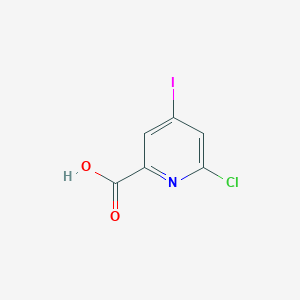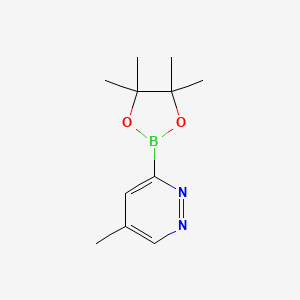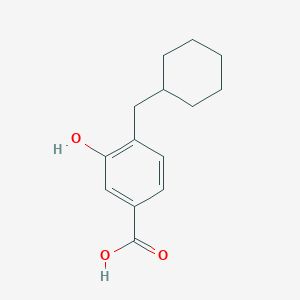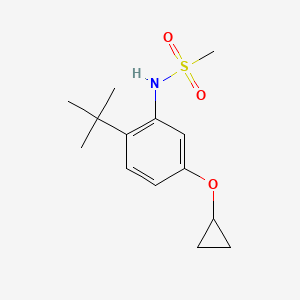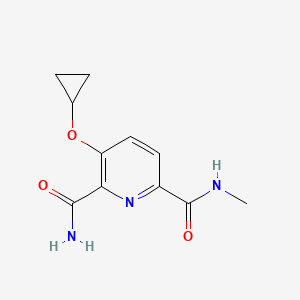
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family. It is characterized by the presence of a benzyloxy group, a chlorosulfonyl group, and a carboxylate ester group attached to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves multiple steps. One common method starts with the functionalization of a pyridine derivative. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the chlorosulfonyl group is often added via sulfonylation reactions using chlorosulfonic acid or its derivatives. The carboxylate ester group is usually formed through esterification reactions involving methanol and a suitable carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The benzyloxy and chlorosulfonyl groups can be substituted with other nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy and chlorosulfonyl groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromopyridine-2-carboxylate: This compound shares the pyridine core and carboxylate ester group but differs in the presence of a bromine atom instead of the benzyloxy and chlorosulfonyl groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyridine-based structure and are used in various pharmaceutical applications.
Uniqueness
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both benzyloxy and chlorosulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C14H12ClNO5S |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
methyl 6-chlorosulfonyl-4-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H12ClNO5S/c1-20-14(17)12-7-11(8-13(16-12)22(15,18)19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
GYWFNNABHMZCHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CC(=C1)OCC2=CC=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


